molecular formula C7H2BrF3O2 B1600022 5-Bromo-2,3,4-trifluorobenzoic acid CAS No. 212631-85-1

5-Bromo-2,3,4-trifluorobenzoic acid

Cat. No.: B1600022
CAS No.: 212631-85-1
M. Wt: 254.99 g/mol
InChI Key: XQIATTAAVBLNAN-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3,4-trifluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern on the benzene ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process typically includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3,4-trifluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Grignard Reagents: For substitution reactions.

    Palladium Catalysts: For coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield carboxylic acids or ketones .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3,4-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3,4-trifluorobenzoic acid
  • 3-Bromo-2,4,5-trifluorobenzoic acid
  • 5-Bromo-2,3,4-trifluorobenzonitrile
  • 5-Bromo-2,3,4-trifluorobenzaldehyde

Uniqueness

5-Bromo-2,3,4-trifluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable for specific applications where these properties are desired.

Biological Activity

5-Bromo-2,3,4-trifluorobenzoic acid (C7H2BrF3O2) is a halogenated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound features a unique substitution pattern on the benzene ring, which influences its chemical reactivity and biological properties. The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and trifluoromethyl groups attached to the aromatic ring. Its molecular structure can be represented as follows:

Chemical Structure C7H2BrF3O2\text{Chemical Structure }\text{C}_7\text{H}_2\text{BrF}_3\text{O}_2

Target Enzymes

Research indicates that trifluorobenzoic acid derivatives exhibit inhibitory activity against d-amino acid oxidases (DAAO). This enzyme plays a crucial role in the metabolism of d-amino acids, which are important in various physiological processes.

Mode of Action

The mechanism of action involves the compound facilitating concerted metalation-deprotonation steps that are critical in catalyzing biochemical reactions. This property makes it a valuable synthetic intermediate in pharmaceutical applications.

Biochemical Pathways

This compound is known to interact with various biochemical pathways:

  • Inhibition of DAAO : The inhibition of DAAO can lead to increased levels of d-amino acids, which may have implications in neurochemistry and psychopharmacology.
  • Synthesis Intermediates : It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals, highlighting its versatility in medicinal chemistry.

Case Studies

  • Anticancer Properties : A study explored the synthesis of derivatives from this compound that exhibited anticancer activity. These derivatives were shown to inhibit cancer cell proliferation in vitro.
  • Pharmacological Applications : Investigations into its role as a precursor for novel drug candidates have revealed potential applications in treating neurological disorders due to its DAAO inhibitory effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
DAAO InhibitionExhibits inhibitory effects on d-amino acid oxidases
Anticancer ActivityDerivatives show potential against cancer cell lines
Synthetic IntermediateUsed in the synthesis of pharmaceuticals

Toxicity and Safety

While exploring the biological activities of this compound, it is essential to consider safety and toxicity profiles. The compound should be handled with care due to its reactivity and potential hazards associated with inhalation or skin contact.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Bromo-2,3,4-trifluorobenzoic acid to achieve high purity?

  • Methodological Answer : Synthesis optimization requires careful selection of brominating agents and reaction conditions. For fluorinated benzoic acid derivatives, demonstrates that using aqueous sulfuric acid as a solvent with brominating agents (e.g., Br₂ or HBr) achieves high purity (93–99%). Key parameters include:

  • Temperature control (20–40°C) to minimize side reactions.
  • Stoichiometric excess of brominating agent (1.2–1.5 equivalents).
  • Post-reaction neutralization with NaOH to isolate the product.
    Purity can be verified via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is critical:

  • ¹H/¹⁹F NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 7.5–8.5 ppm) and fluorine environments (δ -110 to -130 ppm for CF₃ groups). Coupling patterns confirm substitution positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode confirms the molecular ion peak ([M-H]⁻ at m/z 260.92 for C₇H₂BrF₃O₂) .
  • IR Spectroscopy : Detect carboxylate C=O stretching (~1680 cm⁻¹) and Br-C vibrations (~550 cm⁻¹) .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer :

  • Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the carboxyl group or debromination.
  • Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade purity.
  • For long-term storage, consider inert atmospheres (argon or nitrogen) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, achieving >95% recovery.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) as eluent. Monitor fractions via TLC (Rf ~0.3 under UV).
  • Acid-Base Extraction : Dissolve crude product in 1M NaOH, wash with DCM, and re-precipitate with HCl (pH 2–3) .

Q. How can researchers confirm the absence of regioisomeric impurities in synthesized this compound?

  • Methodological Answer :

  • 2D NMR (COSY/NOESY) : Identify through-space correlations between adjacent substituents (e.g., Br and F atoms).
  • X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (if single crystals are obtainable).
  • GC-MS with Derivatization : Convert the acid to its methyl ester (using BF₃-MeOH) and analyze fragmentation patterns .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups activate the bromine atom for Suzuki-Miyaura coupling. Key steps:

  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C.
  • Coupling partners (e.g., aryl boronic acids) should have electron-donating groups to balance reactivity.
  • Monitor reaction progress via ¹⁹F NMR to track fluorine environment changes .

Q. What strategies resolve contradictions in reported reaction yields for halogenation steps in fluorinated benzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., over-halogenation). Mitigation strategies include:

  • Kinetic Control : Lower reaction temperatures (0–10°C) to favor mono-bromination.
  • Protecting Groups : Temporarily protect the carboxyl group as a methyl ester to direct bromination to the desired position.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict bromine’s regioselectivity in polyfluorinated systems .

Q. How can crystallographic data improve the design of this compound derivatives for enzyme inhibition?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., microbial leucyl-tRNA synthetase).
  • Analyze hydrogen bonding between the carboxyl group and active-site residues (e.g., Arg/Lys).
  • Modify substituents to enhance π-π stacking with aromatic pockets (e.g., Trp or Phe residues) .

Q. What analytical approaches differentiate degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • LC-HRMS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile. Degradation products (e.g., debrominated or hydroxylated species) show distinct m/z shifts.
  • Isotopic Labeling : Introduce ¹⁸O during hydrolysis to track carboxyl group stability via MS .

Q. How do steric and electronic effects influence the acidity of this compound compared to its analogs?

  • Methodological Answer :
  • Acidity Measurement : Use potentiometric titration in DMSO to determine pKa. The trifluoromethyl group lowers pKa (~1.8) compared to non-fluorinated analogs (pKa ~4.2).
  • Hammett Analysis : Correlate σ values of substituents (Br: +0.23, CF₃: +0.54) with acidity trends.
  • DFT Calculations : Compare charge distribution at the carboxyl oxygen using B3LYP/6-311+G(d,p) .

Properties

IUPAC Name

5-bromo-2,3,4-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIATTAAVBLNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455895
Record name 5-bromo-2,3,4-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212631-85-1
Record name 5-bromo-2,3,4-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3,4-trifluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-2,3,4-trifluorobenzene (1) (5.0 mL, 41.7 mmol) in THF (120 mL) was added LiHMDS (2.0 M solution, 21 mL, 42 mmol) at −78° C. After stirring for 1 hour at −78° C., the mixture was added to a solution of CO2 in THF (1 L). The dry-ice bath was removed and the reaction mixture stirred overnight at room temperature. The reaction mixture was quenched with 10% aqueous HCl (835 mL), concentrated, and washed with ether (250 mL). The combined organics were washed with 5% aqueous NaOH (300 mL) and water (100 mL). The aqueous layer was acidified (pH 0) with concentrated HCl. The resulting suspension was extracted with ether (2×300 mL), dried over MgSO4, filtered, concentrated under reduced pressure to afford 7.70 g (72% yield) of the desired product (2).
Quantity
5 mL
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21 mL
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120 mL
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Synthesis routes and methods II

Procedure details

To a solution of iPr2NH (56.8 mmol, 8 ml) in THF (50 ml) at −78° C. was added dropwise a solution of nBuLi (1.6M in hexane, 56.8 ml, 35.5 mmol). The dry ice bath was removed and the mixture was stirred at 0° C. for ˜15 min. The mixture is transferred via cannula to a solution of 1-bromo-2,3,4-trifluorobenzene (47.4 mmol, 10 g) in THF (50 ml) cooled at −78° C. The orange solution was stirred at −78° C. for 1 h, then transferred, via cannula, to freshly grinded dry CO2. The reaction was warmed up to room temperature and stirred overnight. The reaction mixture was cooled at 0° C., quenched with 10% HCl (300 ml), extracted with ether (100 ml×3), dry over MgSO4 and concentrated under reduced pressure to obtain (10.6 g, 88%) of the title compound.
Quantity
8 mL
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56.8 mL
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50 mL
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10 g
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50 mL
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Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-2,3,4-trifluorobenzene (1) (5.0 mL, 41.7 mmol) in THF (120 mL) was added lithium diisopropylamine (2.0 M solution, 21 mL, 42 mmol) at −78° C. After stirring for 1 hour at −78° C., the mixture was added to a solution of CO2 in THF (1 L). The dry-ice bath was removed and the reaction mixture stirred overnight at room temperature. The reaction mixture was quenched with 10% aqueous HCl (835 mL), concentrated, and washed with ether (250 mL). The combined organics were washed with 5% aqueous NaOH (300 mL) and water (100 mL, pH 12). The aqueous layer was acidified (pH 0) with concentrated HCl. The resulting suspension was extracted with ether (2×300 mL), dried over MgSO4, filtered, concentrated under reduced pressure to afford 7.70 g (72% yield) of the desired product (2).
Quantity
5 mL
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reactant
Reaction Step One
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21 mL
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120 mL
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0 (± 1) mol
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1 L
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Synthesis routes and methods IV

Procedure details

To a solution of 2,3,4-trifluorobromobenzene in appropriate solvent is added strong base (such as LDA, nBuLi, LiHDMS) under nitrogen atmosphere. The reaction is generally carried out at low temperature (−50-−80° C., prefer −78° C.). The reaction is kept stirring for some time (0.5-12 h, preferably select 0.5-2 h) and is added dry ice. The resulting mixture is kept stirring for some time (3-12 h, prefer 5-10 h) and 5-bromo-2,3,4-trifluorobenzoic acid is obtained after conventional workup.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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